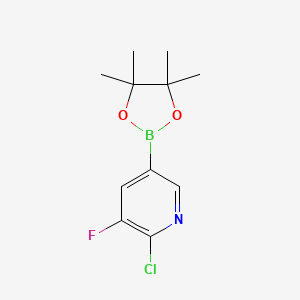
4-Bromo-2-etilbenzoato de metilo
Descripción general
Descripción
Methyl 4-bromo-2-ethylbenzoate: is an organic compound with the molecular formula C₁₀H₁₁BrO₂. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the second position is replaced by an ethyl group. The compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Aplicaciones Científicas De Investigación
Methyl 4-bromo-2-ethylbenzoate has a wide range of applications in scientific research, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-ethylbenzoate can be synthesized through several methods. One common method involves the bromination of 2-ethylbenzoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification process involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction between the carboxylic acid and methanol .
Industrial Production Methods: In an industrial setting, the production of methyl 4-bromo-2-ethylbenzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-bromo-2-ethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products Formed:
Substitution: Methyl 4-methoxy-2-ethylbenzoate.
Reduction: 4-bromo-2-ethylbenzyl alcohol.
Oxidation: Methyl 4-bromo-2-carboxybenzoate.
Mecanismo De Acción
The mechanism of action of methyl 4-bromo-2-ethylbenzoate depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing enzymatic transformations that can be monitored to study enzyme activity. In organic synthesis, it serves as a reactive intermediate, participating in various chemical reactions to form desired products. The bromine atom and ester group in the molecule provide sites for nucleophilic and electrophilic reactions, respectively, facilitating its use in diverse chemical transformations .
Comparación Con Compuestos Similares
- Methyl 4-bromo-2-methylbenzoate
- Methyl 4-chloro-2-ethylbenzoate
- Methyl 4-bromo-2-fluorobenzoate
Comparison: Methyl 4-bromo-2-ethylbenzoate is unique due to the presence of both a bromine atom and an ethyl group on the benzene ring. This combination of substituents imparts specific reactivity and properties to the compound, making it suitable for particular applications in organic synthesis and research. Compared to similar compounds, the ethyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. Additionally, the bromine atom offers a site for nucleophilic substitution, enabling the synthesis of a wide range of derivatives .
Propiedades
IUPAC Name |
methyl 4-bromo-2-ethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVNCXKOXIRVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1463842.png)
![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)







![N-[(2,4-DIFLUOROPHENYL)METHYL]-1-(2,2-DIMETHYLPROPANOYL)-4-METHYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B1463859.png)
